Flubendazole vs. Albendazole: Equivalent Cyst Echinococcosis Efficacy with Reduced CYP1A Induction
In a direct head-to-head pharmacology-based comparison using naturally infected sheep, flubendazole demonstrated equivalent therapeutic efficacy to albendazole against Echinococcus granulosus metacestodes. At equimolar oral doses (FLBZ 10 mg/kg vs. ABZ 8.5 mg/kg, administered every 48 h for 55 days), protoscoleces viability was similarly reduced in both treatment groups relative to untreated controls. Crucially, however, flubendazole treatment did not induce a 3-fold increase in CYP1A-dependent ethoxyresorufin O-deethylase activity, an elevation that was observed exclusively in the albendazole-treated group [1]. This differential metabolic effect may carry implications for long-term hepatic safety and drug-drug interaction risk.
| Evidence Dimension | Therapeutic efficacy (hydatid cyst development rate in mice inoculated with treated protoscoleces) and hepatic CYP1A enzyme induction |
|---|---|
| Target Compound Data | FLBZ: 25% cyst development rate; No increase in CYP1A activity |
| Comparator Or Baseline | ABZ: 33% cyst development rate; 3-fold increase in CYP1A activity |
| Quantified Difference | Cyst development: FLBZ 25% vs. ABZ 33%; CYP1A induction: FLBZ 1x vs. ABZ 3x |
| Conditions | Naturally infected sheep (n=12 total); Equimolar oral dosing every 48 h over 55 days |
Why This Matters
Flubendazole provides comparable CE efficacy to albendazole while avoiding CYP1A enzyme induction, a potentially favorable attribute for repeated or prolonged therapeutic regimens.
- [1] Ceballos, L., Elissondo, M. C., Bruni, S. S., Denegri, G., Lanusse, C., & Alvarez, L. (2013). A pharmacology-based comparison of the activity of albendazole and flubendazole against Echinococcus granulosus metacestode in sheep. Acta Tropica, 127(3), 216-225. View Source
